molecular formula C22H22N4O5S B11488069 1-(3,5-Dimethoxybenzoyl)-4-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]piperazine

1-(3,5-Dimethoxybenzoyl)-4-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]piperazine

Cat. No.: B11488069
M. Wt: 454.5 g/mol
InChI Key: JIMNKATXCDCSIS-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-4-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]piperazine is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a 4-(4-nitrophenyl)-1,3-thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]piperazine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-nitrobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Formation of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the piperazine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-4-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction of Nitro Group: 4-(4-Aminophenyl)-1,3-thiazol-2-yl derivative.

    Substitution of Methoxy Groups: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis of Benzoyl Group: 3,5-Dimethoxybenzoic acid and piperazine.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of thiazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]piperazine would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific receptors or enzymes in the body, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiazole ring can interact with various enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine: Lacks the thiazole ring, which may result in different biological activity.

    1-(3,5-Dimethoxybenzoyl)-4-(1,3-thiazol-2-yl)piperazine: Lacks the nitrophenyl group, which may affect its electronic properties.

    4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine: Lacks the benzoyl group, which may influence its solubility and reactivity.

Uniqueness

1-(3,5-Dimethoxybenzoyl)-4-[4-(4-nitrophenyl)-1,3-thiazol-2-YL]piperazine is unique due to the combination of its functional groups, which confer specific electronic, steric, and reactivity properties. This makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C22H22N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H22N4O5S/c1-30-18-11-16(12-19(13-18)31-2)21(27)24-7-9-25(10-8-24)22-23-20(14-32-22)15-3-5-17(6-4-15)26(28)29/h3-6,11-14H,7-10H2,1-2H3

InChI Key

JIMNKATXCDCSIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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